Spectroscopic and Structural Elucidation of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate: A Technical Guide
Spectroscopic and Structural Elucidation of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data based on established principles of organic spectroscopy. This guide also outlines comprehensive experimental protocols for the acquisition of such data, intended to serve as a practical resource for researchers in the field.
Chemical Structure
The structural formula of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is presented below. The subsequent spectroscopic data are interpreted based on this structure.
Figure 1: Chemical Structure of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate. These predictions are derived from established chemical shift and vibrational frequency correlations.
Table 1: Predicted ¹H NMR Data
(Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.35 | m | 5H | Ar-H (benzyl) |
| 4.90 | br s | 1H | NH -Boc |
| 4.10-4.20 | m | 1H | CH -N(Boc) |
| 3.60 | s | 2H | Ph-CH ₂-N |
| 2.70-2.80 | m | 1H | Pyrrolidine CH |
| 2.55-2.65 | m | 1H | Pyrrolidine CH |
| 2.30-2.40 | m | 2H | Pyrrolidine CH ₂ |
| 1.95-2.05 | m | 1H | Pyrrolidine CH |
| 1.65-1.75 | m | 1H | Pyrrolidine CH |
| 1.45 | s | 9H | -C(CH ₃)₃ |
Table 2: Predicted ¹³C NMR Data
(Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 155.5 | C =O (carbamate) |
| 138.0 | Ar-C (quaternary) |
| 129.0 | Ar-C H |
| 128.5 | Ar-C H |
| 127.2 | Ar-C H |
| 79.5 | -C (CH₃)₃ |
| 60.5 | Ph-C H₂-N |
| 55.0 | Pyrrolidine C H₂ |
| 53.0 | Pyrrolidine C H-N(Boc) |
| 51.0 | Pyrrolidine C H₂ |
| 32.0 | Pyrrolidine C H₂ |
| 28.5 | -C(C H₃)₃ |
Table 3: Predicted IR Data
(Sample: KBr pellet or thin film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium, sharp | N-H stretch (carbamate) |
| 3030 | Medium | Aromatic C-H stretch |
| 2975 | Strong | Aliphatic C-H stretch |
| 1690 | Strong | C=O stretch (carbamate) |
| 1520 | Medium | N-H bend |
| 1455 | Medium | C-H bend (CH₂) |
| 1365 | Strong | C-H bend (tert-butyl) |
| 1250 | Strong | C-N stretch |
| 1170 | Strong | C-O stretch |
| 740, 700 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD 400 or equivalent).
Sample Preparation:
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Weigh approximately 10-20 mg of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate into a clean, dry NMR tube.
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Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition Parameters:
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Pulse Program: zg30
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Number of Scans: 16
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Relaxation Delay: 1.0 s
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Acquisition Time: 4.0 s
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Spectral Width: 20 ppm
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Temperature: 298 K
¹³C NMR Acquisition Parameters:
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Pulse Program: zgpg30 (proton-decoupled)
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Number of Scans: 1024
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Relaxation Delay: 2.0 s
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Acquisition Time: 1.5 s
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Spectral Width: 240 ppm
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Temperature: 298 K
Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C NMR).
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Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
Sample Preparation (uATR method):
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Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
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Record a background spectrum of the clean, empty ATR crystal.
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Place a small amount of the solid tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate sample onto the center of the ATR crystal.
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Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
IR Spectrum Acquisition Parameters:
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Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
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Number of Scans: 16
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Data Format: Transmittance
Data Processing:
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The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance spectrum.
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Label the significant peaks with their corresponding wavenumbers.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the chemical structure and its spectroscopic output.
Figure 2: General workflow for spectroscopic data acquisition and analysis.
Figure 3: Logical relationship between chemical structure and spectroscopic data.
